1-phenyl-1H-pyrazole-5-sulfonyl chloride
CAS No.: 1703008-09-6
Cat. No.: VC4478691
Molecular Formula: C9H7ClN2O2S
Molecular Weight: 242.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1703008-09-6 |
---|---|
Molecular Formula | C9H7ClN2O2S |
Molecular Weight | 242.68 |
IUPAC Name | 2-phenylpyrazole-3-sulfonyl chloride |
Standard InChI | InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H |
Standard InChI Key | QJYPNCIPUUCDFM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
1-Phenyl-1H-pyrazole-5-sulfonyl chloride has the molecular formula C₉H₇ClN₂O₂S and a molecular weight of 242.68 g/mol . The compound features a pyrazole ring substituted with a phenyl group at the 1-position and a sulfonyl chloride moiety at the 5-position. Key identifiers include:
Property | Value | Source |
---|---|---|
SMILES | C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)Cl | |
InChI Key | QJYPNCIPUUCDFM-UHFFFAOYSA-N | |
Boiling Point | Not available | |
Density | Not reported | - |
The sulfonyl chloride group (-SO₂Cl) confers high electrophilicity, enabling nucleophilic substitution reactions with amines, alcohols, and thiols .
Spectroscopic Data
Synthesis and Reactivity
Synthetic Routes
The synthesis typically involves sulfonation of 1-phenyl-1H-pyrazole using chlorosulfonic acid (ClSO₃H) . A plausible pathway is:
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Sulfonation:
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Chlorination:
Alternative methods may employ thionyl chloride (SOCl₂) for the chlorination step .
Reactivity Profile
The sulfonyl chloride group participates in:
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Nucleophilic substitution with amines to form sulfonamides .
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Hydrolysis to yield sulfonic acids under aqueous conditions .
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Cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated by the aryl pyrazole backbone .
Reaction with aniline, for example, produces 1-phenyl-1H-pyrazole-5-sulfonylaniline, a potential pharmacophore .
Applications in Research and Industry
Pharmaceutical Development
The compound is a precursor to sulfonamide drugs, which exhibit antimicrobial, antiviral, and anti-inflammatory activities . Its use in fluorescent probes highlights its role in bioimaging and diagnostic assays .
Precautionary Measure | Code |
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Wear protective gloves | P280 |
Avoid inhalation | P260 |
Store in a dry place | P402 |
Comparison with Analogous Compounds
Structural Analogues
The phenyl substituent in 1-phenyl-1H-pyrazole-5-sulfonyl chloride increases aromatic interactions in drug-receptor binding compared to alkyl analogues .
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